molecular formula C5H8N4O2S B3744415 methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B3744415
M. Wt: 188.21 g/mol
InChI Key: HEYJPGQZYQRXFW-UHFFFAOYSA-N
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Description

Methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS: Not explicitly provided) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 5 and a methyl acetate group via a sulfanyl (-S-) linkage. Its structure is pivotal in medicinal chemistry, particularly as a precursor for synthesizing antiviral agents. Goma’a et al. demonstrated its utility as a starting material for 1,2,4-triazole derivatives, with compound 193 (derived from this scaffold) showing potent activity against herpes simplex virus-1 (HSV-1), achieving 50% viral plaque reduction at 80 mM .

Properties

IUPAC Name

methyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c1-11-3(10)2-12-5-7-4(6)8-9-5/h2H2,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYJPGQZYQRXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of 5-amino-1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group on the triazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has shown promise as an antimicrobial agent. Triazole derivatives are widely recognized for their ability to inhibit the growth of various pathogens. Research indicates that compounds similar to this compound exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 15.63 to 500 μg/mL depending on the specific derivative and structure modifications .

Antifungal Properties

The triazole ring is particularly noted for its antifungal properties. Compounds containing this moiety have been developed as antifungal agents due to their mechanism of action that interferes with fungal cell membrane synthesis. The presence of the sulfanyl group enhances this activity by increasing the compound's reactivity with biological targets.

Anticancer Potential

Emerging studies suggest that triazole derivatives can also possess anticancer properties. The structural modifications on the triazole ring significantly influence their potency against cancer cell lines. Compounds similar to this compound are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Reactivity Profile

The compound's reactivity is influenced by its functional groups:

  • The electron-rich triazole ring contributes to its nucleophilicity, making it suitable for coupling reactions.
  • The sulfanyl group can participate in various chemical reactions, enhancing the compound's versatility in synthetic chemistry .

Case Study: Antimicrobial Evaluation

In a study evaluating novel 1,2,4-triazole derivatives for antimicrobial activity, several compounds were synthesized and tested against common bacterial strains. This compound demonstrated significant activity against Staphylococcus aureus with an MIC of 31.25 μg/mL . These findings underline the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Study: Anticancer Activity

Another research effort focused on synthesizing triazole derivatives aimed at targeting cancer cells. Modifications on the this compound structure were shown to enhance cytotoxic effects against various cancer cell lines in vitro . This highlights the importance of structural optimization in developing effective anticancer therapies.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC (μg/mL)
AntimicrobialStaphylococcus aureus31.25
Bacillus subtilis15.63
AnticancerVarious cancer cell linesVaries by derivative

Mechanism of Action

The mechanism of action of methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme function and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Analogues and Modifications:

Azamulin: A pleuromutilin derivative containing the same sulfanyl acetate ester group but with a complex tricyclic terpene substituent. Its structure (PDB: MWY) highlights how bulky substituents enhance binding to ribosomal targets, though the amino-triazole moiety remains critical for interaction .

The ethyl ester may confer slower metabolic hydrolysis than the methyl ester .

4-{2-[(5-Methyl-triazol-3-yl)sulfanyl]ethyl}morpholine : Incorporation of morpholine improves aqueous solubility, demonstrating how heterocyclic additions optimize pharmacokinetic profiles .

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Biological Activity/Application Potency/Notes
Methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate 5-NH₂, methyl ester Antiviral (HSV-1 inhibitor) 50% plaque reduction at 80 mM
Azamulin (MWY) Tricyclic terpene, sulfanyl acetate ester Antibacterial (ribosomal binding) High-affinity ligand for huP450
Sodium 2-((5-bromo-4-(naphthyl)triazol-3-yl)thio)acetate 5-Br, sodium salt, naphthyl URAT1 inhibition (gout treatment) IC₅₀ ~0.1 μM
Ethyl 2-[(4-(2-methoxyphenyl)-triazol-3-yl)sulfanyl]acetate 4-(2-methoxyphenyl), ethyl ester Not explicitly reported Enhanced lipophilicity

Structure-Activity Relationship (SAR) Insights

  • Amino Group (5-NH₂): Critical for antiviral activity in the parent compound, likely through hydrogen bonding with viral enzymes . Replacement with bromine (as in URAT1 inhibitors) shifts activity toward urate transport inhibition but reduces antiviral efficacy .
  • Ester Group : Methyl esters (parent compound) offer faster metabolic hydrolysis than ethyl esters, impacting bioavailability. Ethyl derivatives (e.g., CAS 338962-50-8) may prolong systemic exposure .
  • Aryl Substituents : Addition of fluorobenzoyl or naphthyl groups enhances target affinity in specific applications (e.g., URAT1 inhibition) but may reduce solubility .

Crystallographic and Conformational Studies

  • Polymorphism: describes conformational polymorphism in a related triazole-thione derivative, where orthorhombic and monoclinic forms exhibit nearly identical bond lengths but differ in packing. This underscores the importance of crystallography in predicting bioavailability .
  • Structural Characterization : Tools like SHELX, ORTEP, and CheckCIF (Evidences 3, 7, 9, 10) are routinely employed to resolve anisotropic displacement parameters and validate hydrogen-bonding networks, ensuring accurate structural comparisons .

Biological Activity

Methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative exhibits potential as an antimicrobial and anticancer agent, primarily through its interaction with specific biological targets. This article delves into the biological activity of this compound, summarizing key research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C5H8N4O2SC_5H_8N_4O_2S and a molecular weight of approximately 188.21 g/mol. The compound features a triazole ring attached to a sulfanyl group, which contributes to its reactivity and biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC5H8N4O2SC_5H_8N_4O_2S
Molecular Weight188.21 g/mol
Melting PointNot specified
SolubilityVariable based on solvent

The primary mode of action for this compound is through the inhibition of cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in sterol biosynthesis, and its inhibition disrupts cell membrane integrity by affecting sterol composition.

Biochemical Pathways

The compound's interaction with CYP51 leads to alterations in the sterol biosynthesis pathway, which is essential for fungal and certain cancer cell survival. This disruption can result in increased cell permeability and eventual cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Enterobacter aerogenes .

Table 2: Antimicrobial Activity

MicroorganismActivity Level
Staphylococcus aureusModerate
Enterobacter aerogenesModerate
Enterococcus faecalisLow
Bacillus cereusLow

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Research on similar triazole compounds has demonstrated promising results against various human cancer cell lines including breast carcinoma (MCF-7) and lung carcinoma (A549) cells. These studies suggest that structural modifications can enhance the potency of triazole derivatives in targeting cancer cells .

Study 1: Antimicrobial Evaluation

In a study published in MDPI, researchers synthesized several triazole derivatives including this compound and tested their antimicrobial activities. The results indicated that specific modifications on the triazole ring significantly influenced their effectiveness against bacterial strains .

Study 2: Anticancer Activity

Another investigation focused on the synthesis and evaluation of triazole-coumarin conjugates showed that compounds with similar structural features exhibited significant antiproliferative effects on cancer cells. The study highlighted the importance of optimizing the chemical structure to enhance biological activity .

Q & A

Q. What are the key synthetic pathways for methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the 5-amino-1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic or basic conditions .
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution or coupling reactions (e.g., using mercaptoacetic acid derivatives) .
  • Step 3 : Esterification with methyl acetate under controlled pH and temperature to minimize hydrolysis .
    Optimization : Solvent choice (e.g., DMF for solubility), temperature control (50–80°C), and catalysts (e.g., K₂CO₃ for deprotonation) improve yields. Chromatography (HPLC or column) and recrystallization ensure purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the triazole ring (δ 7.5–8.5 ppm for aromatic protons), sulfanyl group (δ 3.5–4.0 ppm for –SCH₂–), and methyl ester (δ 3.7 ppm) .
  • IR : Peaks at 1650–1700 cm⁻¹ (C=O ester), 3300–3400 cm⁻¹ (N–H stretch), and 2550–2600 cm⁻¹ (S–H, if present) .
  • HPLC/MS : Reversed-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives and reaction pathways for this compound?

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts reaction intermediates and transition states, reducing trial-and-error in synthesis .
  • Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy pathways for sulfanyl group coupling or triazole ring modifications .
  • Machine learning : Training models on existing triazole derivative datasets can predict optimal solvents, temperatures, and catalysts for novel reactions .

Q. What strategies resolve contradictions in biological activity data for structurally related triazole-thioacetate derivatives?

  • Dose-response profiling : Validate activity across multiple assays (e.g., MIC for antimicrobials, IC₅₀ for enzyme inhibition) to distinguish true activity from assay artifacts .
  • Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. chlorophenyl) to identify pharmacophores .
  • Meta-analysis : Cross-reference data from X-ray crystallography (e.g., binding modes in ) with molecular docking simulations to reconcile discrepancies .

Q. How does coordination chemistry with metal ions influence the compound’s reactivity or bioactivity?

  • Metal complexation : React the sulfanyl group with Fe(II), Cu(II), or Zn(II) salts to form stable complexes, enhancing antibacterial or anticancer properties .
  • Spectroscopic monitoring : UV-vis and EPR track metal-ligand interactions. For example, Cu(II) complexes often show d-d transition bands at 600–800 nm .
  • Bioactivity modulation : Metal complexes may improve membrane permeability or target specificity compared to the free ligand .

Methodological Challenges

Q. What experimental designs mitigate side reactions during sulfanyl group functionalization?

  • Protecting groups : Temporarily block the 5-amino group on the triazole with Boc or Fmoc to prevent unwanted nucleophilic attacks .
  • Stepwise coupling : Use Mitsunobu conditions or Ullmann-type reactions for controlled S-alkylation .
  • In-situ monitoring : Raman spectroscopy or TLC tracks reaction progress to halt at the desired intermediate .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Analog synthesis : Vary substituents on the triazole (e.g., alkyl, aryl) and ester moiety (e.g., ethyl vs. methyl) .
  • High-throughput screening : Test derivatives against panels of enzymes (e.g., CYP450) or microbial strains to map substituent effects .
  • 3D-QSAR modeling : CoMFA or CoMSIA correlates electronic/steric features with bioactivity, guiding rational design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
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methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

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